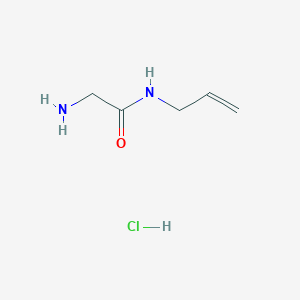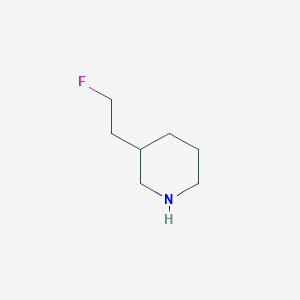![molecular formula C7H4BrN3O2 B1525236 3-ブロモ-5-ニトロ-1H-ピロロ[2,3-b]ピリジン CAS No. 1190309-83-1](/img/structure/B1525236.png)
3-ブロモ-5-ニトロ-1H-ピロロ[2,3-b]ピリジン
概要
説明
3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a nitro group attached to a pyrrolo[2,3-b]pyridine core
科学的研究の応用
3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor.
Medicine: Its derivatives are being explored for their anticancer properties, particularly in targeting FGFR signaling pathways in various tumors.
Industry: The compound is used in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as mixed lineage kinase 3 (MLK3), which is involved in cellular signaling pathways . The compound binds to the active site of MLK3, inhibiting its activity and thereby affecting downstream signaling processes. Additionally, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine interacts with other proteins and biomolecules, potentially altering their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell growth and survival . Furthermore, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity and altering their function . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of MLK3 and FGFR signaling pathways by 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine leads to downstream effects on cellular processes such as proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall biological effects.
Transport and Distribution
The transport and distribution of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can enhance its interactions with target enzymes and proteins, contributing to its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, followed by bromination and nitration reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated or arylated derivatives.
作用機序
The mechanism by which 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to potential anticancer effects.
類似化合物との比較
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with different positions of bromine and nitro groups.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group.
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.
Uniqueness: 3-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and nitro groups, which contribute to its distinct chemical reactivity and biological activity compared to its analogs.
This compound continues to be a subject of interest in scientific research due to its potential applications in various fields. Its unique structure and reactivity make it a valuable tool for the development of new chemical entities and therapeutic agents.
特性
IUPAC Name |
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSTNNKVGMXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)
![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)



![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)


